molecular formula C16H15NO4 B2568332 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine CAS No. 2034563-15-8

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine

Cat. No.: B2568332
CAS No.: 2034563-15-8
M. Wt: 285.299
InChI Key: NRBVOVCXKDPKCD-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with methylene chloride under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized from furfural through a series of reactions including oxidation and cyclization.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from pyrrole through hydrogenation.

    Coupling Reactions: The final step involves coupling the benzodioxole, furan, and pyrrolidine rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the compound to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)pyrrolidine: Similar structure but with a different position of the furan ring.

    3-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-3-carbonyl)pyrrolidine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-1-(furan-3-carbonyl)pyrrolidine is unique due to its specific combination of rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-16(13-4-6-19-9-13)17-5-3-12(8-17)11-1-2-14-15(7-11)21-10-20-14/h1-2,4,6-7,9,12H,3,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBVOVCXKDPKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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